Tris(dimethylamino)silane

Description

Propriétés

InChI |

InChI=1S/C6H18N3Si/c1-7(2)10(8(3)4)9(5)6/h1-6H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIRKRMUMWJFNRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)[Si](N(C)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18N3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00884786 | |

| Record name | Silanetriamine, N,N,N',N',N'',N''-hexamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00884786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15112-89-7 | |

| Record name | Tris(dimethylamino)silane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015112897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silanetriamine, N,N,N',N',N'',N''-hexamethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silanetriamine, N,N,N',N',N'',N''-hexamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00884786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling the Research Applications of Tris(dimethylamino)silane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Tris(dimethylamino)silane (TDMAS), a versatile organosilicon compound, has emerged as a critical precursor and reagent in various fields of scientific research. Its unique chemical properties, particularly its high reactivity and volatility, have made it an indispensable tool in semiconductor fabrication, organic synthesis, and materials science. This in-depth technical guide explores the core research applications of TDMAS, providing detailed experimental protocols, quantitative data, and visualizations of key processes to facilitate its effective utilization in the laboratory.

Core Applications in Semiconductor Manufacturing

The primary application of TDMAS in research lies in the fabrication of thin films for the semiconductor industry. Its ability to deliver silicon at relatively low temperatures makes it an ideal precursor for Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) processes, crucial for creating the intricate architectures of modern electronic devices.

Thin Film Deposition of Silicon-Based Materials

TDMAS is a key precursor for the deposition of a variety of silicon-containing thin films, including silicon nitride (SiNₓ), silicon oxide (SiO₂), and silicon carbide (SiC). These films serve as essential components in transistors, memory devices, and other microelectronic components, acting as dielectrics, passivation layers, and protective coatings.[1] The low-temperature deposition capabilities of TDMAS are particularly advantageous for temperature-sensitive substrates.[1]

Table 1: Quantitative Data for Thin Film Deposition using this compound

| Film Material | Deposition Method | Temperature (°C) | Co-reactant | Growth Per Cycle (Å/cycle) | Film Properties |

| Silicon Nitride (SiNₓ) | PEALD | 350 | N₂/H₂ plasma | - | High film density (2.4 g/cm³), Low wet etch rate (<1 nm/min after H₂ plasma post-anneal) |

| Silicon Oxide (SiO₂) | Thermal ALD | 400-600 | O₃/O₂ | ~0.9 | Excellent step coverage, Low leakage current density (0.58 nA/cm² at 600°C)[2] |

| Silicon Oxide (SiO₂) | Thermal ALD | 150-550 | H₂O₂ | 0.8 - 1.8 | High conformality on nanoparticles[3] |

| Silicon Oxide (SiO₂) | PEALD | 150 | O₂ plasma | - | Formation of SiOx favored at shorter oxidation times[4] |

| Silicon Carbonitride (SiCN) | LPCVD | 650-750 | - | - | Activation energy of 175 kJ/mol[5] |

Experimental Protocols for Thin Film Deposition

Protocol 1: Plasma-Enhanced Atomic Layer Deposition (PEALD) of Silicon Nitride

This protocol provides a general framework for the deposition of SiNₓ thin films using TDMAS and a nitrogen plasma.

1. Substrate Preparation:

- Clean the silicon substrate using a standard cleaning procedure (e.g., RCA clean) to remove organic and metallic contaminants.

- Load the substrate into the ALD reactor.

2. Deposition Cycle:

- Step 1: TDMAS Pulse: Introduce TDMAS vapor into the reactor chamber for a specified time (e.g., 0.1-1.0 seconds) to allow for self-limiting chemisorption onto the substrate surface.

- Step 2: Purge: Purge the chamber with an inert gas (e.g., Ar or N₂) to remove any unreacted TDMAS and byproducts.

- Step 3: Plasma Exposure: Introduce a nitrogen-containing gas (e.g., N₂ or a N₂/H₂ mixture) and ignite a plasma for a specified time (e.g., 5-30 seconds) to react with the adsorbed TDMAS layer, forming a thin layer of silicon nitride.

- Step 4: Purge: Purge the chamber with an inert gas to remove reaction byproducts.

3. Film Growth: Repeat the deposition cycle until the desired film thickness is achieved.

4. Post-Deposition Annealing (Optional): A post-deposition anneal in a hydrogen plasma can be performed to improve film quality by reducing impurities and densifying the film.

Protocol 2: Thermal Atomic Layer Deposition (ALD) of Silicon Oxide

This protocol outlines the deposition of high-quality SiO₂ films at elevated temperatures using TDMAS and ozone.

1. Substrate Preparation:

- Prepare the substrate as described in Protocol 1.

2. Deposition Cycle:

- Step 1: TDMAS Pulse: Introduce TDMAS vapor into the reactor, heated to the desired deposition temperature (400-600°C). A saturation dose of approximately 1.5 × 10⁶ L is required at 400°C.[2]

- Step 2: Purge: Purge the chamber with an inert gas.

- Step 3: Ozone Pulse: Introduce an ozone/oxygen mixture (O₃/O₂) to oxidize the TDMAS-derived surface layer.

- Step 4: Purge: Purge the chamber with an inert gas.

3. Film Growth: Repeat the cycle to achieve the target thickness. The growth is self-limiting up to 600°C.[2]

Visualizing the ALD Process

The sequential and self-limiting nature of the ALD process can be visualized as a cyclical workflow.

Applications in Organic Synthesis

While less documented than its role in materials science, TDMAS also finds applications in organic synthesis, primarily as a silylating agent and a reducing agent.

Silylating Agent for Protecting Functional Groups

Aminosilanes are known to be effective silylating agents for protecting hydroxyl and amine functionalities in complex molecules during multi-step syntheses.[6] While specific protocols for TDMAS are not as prevalent in the literature as for other silylating agents, its reactivity suggests its utility in this capacity. The general principle involves the reaction of the Si-N bond with an active hydrogen of the functional group to be protected.

Protocol 3: General Procedure for Silylation of an Alcohol (Conceptual)

This protocol is a conceptual outline based on the general reactivity of aminosilanes.

1. Reaction Setup:

- Under an inert atmosphere (e.g., argon or nitrogen), dissolve the alcohol in an anhydrous aprotic solvent (e.g., THF, DCM, or acetonitrile).

- Add an appropriate base (e.g., imidazole (B134444) or triethylamine) if necessary to facilitate the reaction.

2. Silylation:

- Add TDMAS dropwise to the stirred solution at a controlled temperature (ranging from room temperature to reflux, depending on the substrate's reactivity).

- Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

3. Work-up and Purification:

- Upon completion, quench the reaction with a suitable reagent (e.g., water or a saturated aqueous solution of ammonium (B1175870) chloride).

- Extract the product with an organic solvent.

- Dry the organic layer, concentrate it under reduced pressure, and purify the silyl (B83357) ether product by column chromatography.

Reducing Agent

Silanes, in general, can act as reducing agents for a variety of functional groups.[7] While Tris(trimethylsilyl)silane is more commonly cited for radical reductions,[8][9] TDMAS is also classified as a reductant.[10] Its application in this area is less explored but holds potential for specific transformations.

References

- 1. This compound [myskinrecipes.com]

- 2. researchgate.net [researchgate.net]

- 3. datapdf.com [datapdf.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Silanes [organic-chemistry.org]

- 8. Recent Applications of the (TMS)3SiH Radical-Based Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tris(trimethylsilyl)silane, TTMSS [organic-chemistry.org]

- 10. 三(二甲氨基)硅烷 electronic grade, 99.999% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to Tris(dimethylamino)silane: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(dimethylamino)silane, commonly abbreviated as TDMAS, is a versatile organosilicon compound with the chemical formula ((CH₃)₂N)₃SiH.[1] It is a colorless to light yellow liquid characterized by a pungent, ammonia-like odor.[2] TDMAS has garnered significant attention in various high-technology fields, particularly as a precursor in the deposition of silicon-based thin films for the semiconductor industry.[3] Its unique chemical structure and reactivity also make it a compound of interest in organic synthesis and materials science. This guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to TDMAS.

Chemical and Physical Properties

This compound is a volatile and highly reactive liquid. It is soluble in many organic solvents, such as ether and benzene, but reacts violently with water and moisture in the air, liberating dimethylamine (B145610).[2] Due to its flammability and reactivity, it must be handled with care in an inert atmosphere.[1]

Quantitative Data Summary

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₉N₃Si | [1] |

| Molecular Weight | 161.32 g/mol | |

| CAS Number | 15112-89-7 | |

| Appearance | Colorless to light yellow liquid | [2] |

| Odor | Pungent, ammonia-like | [2] |

| Boiling Point | 142-148 °C | [1] |

| Melting Point | -90 °C | |

| Density | 0.838 g/mL at 25 °C | |

| Refractive Index | 1.4247 at 20 °C | |

| Flash Point | -8.89 to 0.00 °C (closed cup) | |

| Vapor Pressure | 7 Torr at 20 °C; 13 Torr at 36 °C; 16 Torr at 40 °C | [4] |

Molecular Structure and Bonding

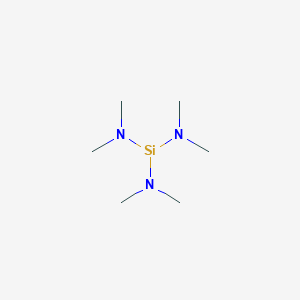

A simplified representation of the logical relationship of the atoms in the this compound molecule is shown below.

Caption: Ball-and-stick representation of the this compound molecule.

Spectroscopic Properties

Spectroscopic techniques are essential for the characterization and purity assessment of this compound.

Infrared (IR) Spectroscopy

The infrared spectrum of TDMAS exhibits characteristic absorption bands corresponding to its functional groups. The Si-H stretching vibration is readily identifiable and typically appears in the range of 2280-2080 cm⁻¹.[6] The exact position is sensitive to the electronegativity of the substituents on the silicon atom. In the context of its surface reactions during atomic layer deposition (ALD), the Si-H stretching vibration has been observed at approximately 2247 cm⁻¹ and 2216 cm⁻¹.[7] Other significant vibrational modes include C-H stretching vibrations from the methyl groups, which are typically observed between 2975 cm⁻¹ and 2807 cm⁻¹, and Si-N stretching vibrations.[7] A strong Si-N-Si band in related compounds is found around 915 cm⁻¹.[6]

Table of Key IR Vibrational Assignments (from surface studies):

| Frequency (cm⁻¹) | Assignment | Reference(s) |

| 3737 | O-H stretch (surface species) | [7] |

| 2975 | CH₃ antisymmetric stretch | [7] |

| 2902 | CH₂ antisymmetric stretch | [7] |

| 2882 | CH₃ symmetric stretch | [7] |

| 2855 | CH₂ symmetric stretch | [7] |

| 2807 | C-H Stretch (Bohlmann band) | [7] |

| 2247, 2216 | Si-H stretch | [7] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a detailed, publicly available, fully assigned NMR spectrum for this compound is scarce, the expected chemical shifts can be inferred from its structure.

-

¹H NMR: Two main resonances are expected: a signal for the proton attached directly to the silicon (Si-H) and a signal for the protons of the methyl groups on the nitrogen atoms. The Si-H proton would likely appear as a singlet, and its chemical shift would be influenced by the silicon's electronic environment. The methyl protons would also likely appear as a singlet, integrating to 18 protons.

-

¹³C NMR: A single resonance is expected for the methyl carbons of the dimethylamino groups.

Mass Spectrometry

The mass spectrum of this compound obtained by electron ionization (EI) would be expected to show a molecular ion peak (M⁺) at m/z 161. The fragmentation pattern would likely be dominated by the loss of a dimethylamino group ([M - N(CH₃)₂]⁺) and other characteristic fragments resulting from cleavage of the Si-N and C-N bonds.

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of this compound have been reported, primarily in the patent literature. A common approach involves the reaction of trichlorosilane (B8805176) (HSiCl₃) with a source of dimethylamine.

Representative Synthesis Procedure (based on patent literature):

This procedure is a generalized representation and should be adapted with appropriate safety precautions and laboratory techniques.

-

Reaction Setup: A multi-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a condenser, and an inlet for inert gas (e.g., nitrogen or argon) is assembled and flame-dried.

-

Reagent Preparation: Under an inert atmosphere, a solution of dimethylamine in a suitable anhydrous solvent (e.g., n-hexane or n-heptane) is prepared in the reaction flask.[8]

-

Lithiation (optional, but common): The solution is cooled to a low temperature (e.g., -78 °C), and an organolithium reagent, such as n-butyllithium, is added dropwise to form lithium dimethylamide.[8] The reaction mixture is typically stirred for several hours at this temperature.

-

Reaction with Trichlorosilane: Trichlorosilane is added dropwise to the cooled reaction mixture.[8] The reaction is highly exothermic and the temperature should be carefully controlled. The mixture is then allowed to warm to room temperature and stirred for an extended period (e.g., 24 hours).[8]

-

Work-up and Purification: The reaction mixture is filtered to remove any precipitated salts. The filtrate is then subjected to fractional distillation to isolate the this compound product. The fraction collected between 142-145 °C is typically the desired product.[8]

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis and purification of this compound.

Purification by Fractional Distillation

Fractional distillation is the primary method for purifying this compound.

General Procedure:

-

Apparatus Setup: A fractional distillation apparatus, including a distillation flask, a fractionating column packed with a suitable material (e.g., Raschig rings or Vigreux indentations), a condenser, and a receiving flask, is assembled. All glassware must be thoroughly dried.

-

Distillation: The crude this compound is placed in the distillation flask with a few boiling chips. The apparatus is maintained under an inert atmosphere. The flask is heated gently, and the temperature at the top of the column is monitored.

-

Fraction Collection: The fraction that distills at a constant temperature corresponding to the boiling point of this compound (142-148 °C) is collected in the receiving flask.[9] For high-purity electronic grade material, more sophisticated distillation techniques, potentially involving multiple columns and precise temperature and pressure control, may be employed.[10]

Applications in Research and Development

This compound is a key precursor in the semiconductor industry for the deposition of silicon-containing thin films, such as silicon nitride (SiNₓ), silicon oxide (SiO₂), and silicon carbonitride (SiCN), via chemical vapor deposition (CVD) and atomic layer deposition (ALD).[3] Its high volatility and reactivity at relatively low temperatures make it suitable for these applications. The ability to form conformal thin films is crucial for the fabrication of modern microelectronic devices.

The reaction mechanism of TDMAS in ALD involves its reaction with surface hydroxyl groups, leading to the formation of a silicon-containing monolayer and the release of dimethylamine. Subsequent exposure to an oxidizing agent, such as hydrogen peroxide, removes the remaining ligands and forms a new hydroxylated surface for the next cycle.

The following diagram depicts a simplified signaling pathway for the surface reactions of TDMAS during SiO₂ ALD.

Caption: Simplified reaction pathway of TDMAS in SiO₂ Atomic Layer Deposition.

Safety and Handling

This compound is a hazardous chemical that requires strict safety protocols. It is highly flammable and reacts violently with water.[1] It is toxic if it comes into contact with skin and can be fatal if inhaled.[1] TDMAS is also corrosive and can cause severe skin burns and eye damage.[1]

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Handle under an inert atmosphere (e.g., nitrogen or argon).

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Keep away from heat, sparks, and open flames.

-

Store in a tightly sealed container in a cool, dry place away from moisture.

In case of exposure, immediate medical attention is necessary.

Conclusion

This compound is a valuable precursor with significant applications in the semiconductor industry and potential uses in other areas of chemical synthesis and materials science. A thorough understanding of its chemical and physical properties, structure, and reactivity is essential for its safe and effective use. This guide has provided a comprehensive overview of the current knowledge on TDMAS, including quantitative data, experimental considerations, and safety information, to support researchers and professionals in their work with this important compound.

References

- 1. 三(二甲氨基)硅烷 electronic grade, 99.999% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | 3DMAS | C6H19N3Si - Ereztech [ereztech.com]

- 3. This compound | 15112-89-7 [chemicalbook.com]

- 4. dockchemicals.com [dockchemicals.com]

- 5. The structure of bis(dimethylamino)silane in the gas phase, determined by electron diffraction - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. gelest.com [gelest.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. CN103172653A - Preparation method of tri(dimethylamino) silicane - Google Patents [patents.google.com]

- 9. This compound | [gelest.com]

- 10. CN113797568A - Synthesis device and synthesis method of electronic grade tri (dimethylamino) silane - Google Patents [patents.google.com]

A Technical Guide to the Thermal Stability and Decomposition of Tris(dimethylamino)silane

For Researchers, Scientists, and Drug Development Professionals

Tris(dimethylamino)silane (TDMAS), a prominent organosilicon compound, is a critical precursor in the fabrication of silicon-containing thin films for a multitude of applications, including semiconductors and solar cells. Its high volatility and thermal stability are key attributes for its use in chemical vapor deposition (CVD) and atomic layer deposition (ALD).[1] A thorough understanding of its thermal stability and decomposition pathways is paramount for process optimization, safety, and achieving desired film properties. This technical guide provides a comprehensive overview of the current knowledge on the thermal behavior of TDMAS.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential before delving into its thermal characteristics. These properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C₆H₁₉N₃Si |

| Molecular Weight | 161.32 g/mol |

| Appearance | Colorless to light yellow liquid |

| Melting Point | -90 °C |

| Boiling Point | 142 °C |

| Density | 0.838 g/mL at 25 °C |

| Flash Point | -8.89 to 0.00 °C (closed cup) |

(Data sourced from various chemical safety data sheets and product information pages)

Thermal Stability and Decomposition

This compound is generally considered to be stable when stored in sealed containers under a dry, inert atmosphere.[2][3][4] However, it is a high-energy compound, and its thermal decomposition is a critical consideration in its application, particularly in CVD and ALD processes which operate at elevated temperatures.

General Decomposition Behavior

Under fire conditions, the hazardous decomposition products of this compound include carbon oxides (CO, CO₂), nitrogen oxides (NOx), and silicon oxides.[2] The compound reacts violently with water and moisture, liberating flammable gases, primarily dimethylamine (B145610) and hydrogen.[3][4]

Gas-Phase Thermal Decomposition: A Theoretical Perspective

The study suggests that the initiation of thermal decomposition likely involves the cleavage of the Si-N, N-CH₃, or Si-H bonds. In the case of BDMAS, the energy required to break the N-CH₃ bond is lower than that for the Si-N and Si-H bonds.[2][5] Crucially, the research indicates that the bonds in BDMAS are more easily ruptured than in TDMAS, suggesting that This compound possesses greater thermal stability than bis(dimethylamino)silane .[2][5]

| Bond Type | Compound | Calculated Bond Dissociation Energy (kcal/mol) |

| Si-N | Bis(dimethylamino)silane (BDMAS) | 87.4 |

| N-CH₃ | Bis(dimethylamino)silane (BDMAS) | 80.6 |

| Si-H | Bis(dimethylamino)silane (BDMAS) | 87.4 |

Note: The study states these bonds are more easily broken in BDMAS than in TDMAS, implying higher dissociation energies for TDMAS.[2][5]

Postulated Decomposition Pathways

Based on the theoretical studies of the closely related bis(dimethylamino)silane, the gas-phase thermal decomposition of this compound is likely to proceed through a series of complex reactions involving bond cleavage and molecular rearrangements. The primary decomposition products are expected to be reactive species such as methyleneimines and silanimines.

Two potential initial decomposition pathways are proposed:

-

Homolytic Bond Cleavage: The decomposition can be initiated by the breaking of the weakest bond, which in the analogous BDMAS is the N-CH₃ bond. This would lead to the formation of radical species that can then participate in a cascade of further reactions.

-

Concerted Molecular Elimination: This pathway involves the simultaneous breaking and formation of bonds within the molecule, leading to the elimination of stable molecules like methane (B114726). For BDMAS, the concerted formation of N-dimethylaminosilyl methyleneimine via methane elimination is the most kinetically and thermodynamically favored pathway.[2][5] A similar pathway can be postulated for TDMAS.

A simplified, hypothetical decomposition scheme for this compound, based on the findings for BDMAS, is presented below. It is important to emphasize that these pathways are inferred and await experimental verification for TDMAS.

References

- 1. CN110980738A - System and method for preparing disilane and trisilane by silane pyrolysis method - Google Patents [patents.google.com]

- 2. Theoretical Study of Decomposition Kinetics and Thermochemistry of Bis(dimethylamino)silane-Formation of Methyleneimine and Silanimine Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Theoretical Study of Decomposition Kinetics and Thermochemistry of Bis(dimethylamino)silane—Formation of Methyleneimine and Silanimine Species | CoLab [colab.ws]

- 4. researchgate.net [researchgate.net]

- 5. Decomposition kinetics and thermochemistry of bis(dimethylamino)silane: A theoretical study [morressier.com]

A Comprehensive Technical Guide to the Safe Handling of Tris(dimethylamino)silane in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety precautions and handling procedures for Tris(dimethylamino)silane (TDMAS), a reactive organoaminosilane used in chemical synthesis and materials science. Due to its hazardous properties, strict adherence to safety protocols is imperative to ensure the well-being of laboratory personnel and the integrity of research.

Hazard Identification and Classification

This compound is a flammable, corrosive, and toxic liquid that reacts violently with water.[1][2] It is crucial to understand its specific hazards to implement appropriate safety measures.

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 2 or 3 | H225 or H226: Highly flammable liquid and vapor / Flammable liquid and vapor[3][4] |

| Substances which in contact with water emit flammable gases | 2 | H261: In contact with water releases flammable gas[4][5] |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[3][4][5] |

| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin[3][4][5] |

| Acute Toxicity, Inhalation | 1 or 4 | H330 or H332: Fatal if inhaled / Harmful if inhaled[1][4][5] |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage[3][4][5] |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage[3][6] |

| Specific target organ toxicity — Single exposure | 3 | H335: May cause respiratory irritation[3][6] |

| Hazardous to the aquatic environment, acute hazard | 3 | H402: Harmful to aquatic life[1] |

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and storage.

| Property | Value |

| Molecular Formula | C₆H₁₉N₃Si[3] |

| Molecular Weight | 161.32 g/mol [3] |

| Appearance | Clear to straw-colored liquid[3][7] |

| Odor | Acrid, amine-like |

| Boiling Point | 142-148 °C[1][7] |

| Melting Point | -90 °C[1][3] |

| Flash Point | -8.89 to 25 °C (closed cup)[1][7] |

| Density | 0.838 g/cm³ at 25 °C[1][2] |

| Vapor Pressure | 16 mm Hg @ 4 °C |

| Solubility | Reacts violently with water[1] |

| Stability | Stable in sealed containers under a dry, inert atmosphere.[1][2] |

Engineering Controls and Personal Protective Equipment (PPE)

A combination of engineering controls and appropriate personal protective equipment is critical to minimize exposure.

Engineering Controls

-

Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][7] Local exhaust ventilation is required to control airborne concentrations.[7]

-

Inert Atmosphere: Due to its reactivity with moisture, handling and storage under a dry, inert atmosphere (e.g., nitrogen or argon) is essential.[1][2][5]

-

Grounding: To prevent static discharge, which can ignite flammable vapors, containers and transfer equipment must be properly grounded and bonded.[3][6] Use explosion-proof electrical equipment.[1][6]

-

Safety Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[3][7]

Personal Protective Equipment (PPE)

| PPE Type | Specifications |

| Eye/Face Protection | Chemical safety goggles and a face shield (minimum 8-inch) are mandatory.[1][3] Contact lenses should not be worn.[3] |

| Hand Protection | Neoprene or nitrile rubber gloves are recommended.[3][7] Gloves must be inspected before use and proper removal technique should be followed.[1] |

| Skin Protection | A flame-retardant lab coat and a complete chemical-resistant suit should be worn.[1] Wear suitable protective clothing to prevent skin contact.[3] |

| Respiratory Protection | If there is a risk of inhalation, a NIOSH-approved full-face air-purifying respirator with multi-purpose combination or type ABEK respirator cartridges should be used.[1] In some cases, a self-contained breathing apparatus (SCBA) may be necessary.[1][5] |

Experimental Protocols: Safe Handling and Procedures

The following protocols are generalized procedures and should be adapted to specific experimental needs in consultation with your institution's safety office.

Protocol for Transferring this compound under Inert Atmosphere

-

Preparation:

-

Ensure the chemical fume hood is certified and functioning correctly.

-

Gather all necessary equipment: Schlenk line or glovebox, oven-dried glassware, septa, cannulas, and syringes.

-

Purge all glassware and transfer lines with a dry, inert gas (nitrogen or argon) to remove air and moisture.

-

-

Procedure:

-

Don all required PPE.

-

Secure the this compound container in the fume hood.

-

Carefully puncture the septum on the container with a needle connected to the inert gas source to create a positive pressure.

-

Use a clean, dry syringe or cannula to slowly withdraw the desired amount of the liquid.

-

Transfer the liquid to the reaction vessel, which is also under a positive pressure of inert gas.

-

After transfer, remove the syringe or cannula and purge with inert gas before cleaning.

-

-

Post-Transfer:

-

Tightly reseal the this compound container.[1]

-

Store the container in a cool, dry, and well-ventilated area away from incompatible materials.

-

Protocol for Quenching and Disposal of this compound Waste

-

Preparation:

-

Conduct the quenching procedure in a chemical fume hood.

-

Prepare a quenching solution of a less reactive alcohol (e.g., isopropanol) in a non-polar solvent (e.g., hexane) in a flask equipped with a stirrer and an inert gas inlet.

-

Have an ice bath ready to cool the quenching flask.

-

-

Procedure:

-

Slowly add the this compound waste to the cooled quenching solution with vigorous stirring. The addition should be dropwise to control the exothermic reaction.

-

Once the addition is complete, allow the mixture to slowly warm to room temperature while stirring.

-

Very slowly and cautiously, add water dropwise to hydrolyze any remaining reactive material. Be prepared for gas evolution (dimethylamine).

-

-

Disposal:

-

Neutralize the resulting solution with a dilute acid (e.g., hydrochloric acid) to a neutral pH.

-

Dispose of the neutralized waste in accordance with local, state, and federal regulations.[2] Consult your institution's environmental health and safety office for specific guidance.

-

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the victim to fresh air immediately.[1][3] If not breathing, give artificial respiration.[1] Seek immediate medical attention.[1][3] |

| Skin Contact | Immediately remove all contaminated clothing.[1] Wash the affected area with plenty of soap and water for at least 15 minutes.[3] Seek immediate medical attention.[1][3] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[1][3] |

| Ingestion | Do NOT induce vomiting.[1] Never give anything by mouth to an unconscious person.[1][3] Rinse mouth with water.[1] Seek immediate medical attention.[1][3] |

Spill and Leak Response

-

Evacuate: Immediately evacuate all personnel from the spill area.

-

Isolate: Isolate the spill area and prevent entry. Remove all sources of ignition.[6]

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: For small spills, absorb the material with a non-combustible absorbent material such as sand, earth, or vermiculite.[7] Do not use water.[1][2]

-

Collect: Carefully collect the absorbed material using non-sparking tools and place it in a sealed container for disposal.[3][6]

-

Decontaminate: Decontaminate the spill area according to established procedures.

-

Report: Report the incident to the appropriate safety personnel.

Storage and Incompatibility

Proper storage is crucial to maintain the stability of this compound and prevent hazardous reactions.

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[6] The recommended storage temperature is 2-8 °C.[2] Handle and store under an inert gas.[1][5]

-

Incompatible Materials: Avoid contact with water, moisture, acids, alcohols, and oxidizing agents.[1]

Visualizations

The following diagrams illustrate key safety workflows and concepts for handling this compound.

Caption: Workflow for the safe handling of this compound.

Caption: Decision tree for responding to a this compound spill.

Caption: Hierarchy of controls for managing exposure to hazardous chemicals.

References

Tris(dimethylamino)silane (CAS 15112-89-7): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(dimethylamino)silane (TDMAS), with the CAS number 15112-89-7, is a versatile organosilicon compound that has garnered significant attention in various high-technology fields.[1][2][3] Its unique chemical structure, characterized by a central silicon atom bonded to three dimethylamino groups and one hydrogen atom, imparts properties that make it an invaluable precursor in the semiconductor industry for the deposition of high-purity silicon-containing thin films.[1][3][4] This technical guide provides an in-depth overview of the core properties, synthesis, handling, and key applications of TDMAS, with a focus on its role in atomic layer deposition (ALD) and chemical vapor deposition (CVD). Detailed experimental protocols and safety information are provided to assist researchers and professionals in its effective and safe utilization.

Core Properties of this compound

This compound is a colorless to light yellow liquid with a pungent, amine-like odor.[5][6][7][8][9] It is highly sensitive to air and moisture, reacting rapidly with water and other protic solvents.[2][5][6][10][11][12] This reactivity is a key aspect of its utility in deposition processes.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | References |

| CAS Number | 15112-89-7 | [1][2][5][7][8][13][14][15] |

| Molecular Formula | C6H19N3Si | [2][5][6][7] |

| Molecular Weight | 161.32 g/mol | [1][2][5][6] |

| Appearance | Colorless to light yellow liquid | [5][7][8][9][13] |

| Melting Point | <0 °C to -90 °C | [1][2][5][6] |

| Boiling Point | 142-148 °C | [1][2][5][6] |

| Density | 0.838 - 0.84 g/cm³ at 25 °C | [1][2][5][7][13] |

| Refractive Index | 1.4247 at 20 °C | [2][5] |

| Flash Point | -8.89 to 25 °C (closed cup) | [1][2][5][6][15] |

| Solubility | Reacts violently with water | [6][12] |

| Vapor Pressure | 1.6 mm Hg at 4 °C | [2] |

Safety and Toxicology

This compound is a hazardous substance that requires careful handling in a controlled environment. It is a highly flammable liquid and vapor, and in contact with water, it releases flammable gases that may ignite spontaneously.[6][10][12][13] The compound is harmful if swallowed, toxic in contact with skin, and may be fatal if inhaled.[6][10][12] It causes severe skin burns and eye damage.[6][10][12]

| Toxicity Data | Value | Species | References |

| LD50 Oral | 594-595 mg/kg | Rat | [2][11][12] |

| LD50 Dermal | 477 mg/kg | Rabbit | [5][12][14] |

| LC50 Inhalation | 0.28 mg/m³ (4 h) | Rat | [12] |

Due to its hazardous nature, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a respirator with an organic vapor/amine gas cartridge, should be worn when handling this chemical.[10][11] It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen), in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[6][10][11][12]

Synthesis and Purification

Electronic-grade this compound is crucial for its applications in the semiconductor industry. The synthesis generally involves the reaction of a silicon precursor with a dimethylamine (B145610) source.

Synthesis Protocol

A common method for synthesizing this compound involves the reaction of trichlorosilane (B8805176) with a lithium salt of dimethylamine. The following protocol is based on information from patent literature, which describes a method for producing high-purity TDMAS.[13]

Materials:

-

Dimethylamine

-

n-Butyllithium solution (e.g., 2.5 M in hexanes)

-

Trichlorosilane

-

Anhydrous solvent (e.g., n-hexane or n-heptane)

-

Inert gas (e.g., nitrogen or argon)

Procedure:

-

Under an inert atmosphere, a reaction vessel is charged with anhydrous solvent and dimethylamine.

-

The mixture is cooled to -78 °C.

-

n-Butyllithium solution is slowly added to the cooled mixture while stirring to form lithium dimethylamide. The reaction is typically stirred for several hours at this temperature.[13]

-

Trichlorosilane is then slowly added to the reaction mixture. The temperature should be carefully controlled to prevent it from exceeding 60 °C.[13]

-

After the addition is complete, the reaction is stirred for an extended period (e.g., 24 hours) under an inert atmosphere.[13]

-

The resulting mixture contains the crude this compound product.

Caption: Synthesis workflow for this compound.

Purification Protocol

Purification of the crude product is essential to achieve the high purity required for electronic applications. This often involves distillation and may include a complexation step to remove specific impurities.[4]

Procedure:

-

The crude reaction mixture is filtered to remove any solid byproducts.

-

The solvent is removed under reduced pressure.

-

The crude this compound is then purified by fractional distillation. The fraction boiling at 142-145 °C is collected.[13]

-

For higher purity, a complexing agent can be added to the crude product to form a complex with TDMAS. This complex can be separated, and then the TDMAS can be released and further purified by distillation.[4]

Caption: Purification workflow for this compound.

Applications in Thin Film Deposition

The primary application of this compound is as a precursor for the deposition of silicon-containing thin films, such as silicon oxide (SiO₂), silicon nitride (SiNₓ), and silicon carbonitride (SiCN), via Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD).[3][4][5][14] Its high volatility, thermal stability, and reactivity make it an ideal candidate for these processes, especially for low-temperature applications (<150 °C).[1][3][5][14]

Atomic Layer Deposition (ALD)

ALD is a thin film deposition technique that relies on sequential, self-limiting surface reactions to grow films with atomic-level precision. TDMAS is a widely used silicon precursor in ALD.

Experimental Protocol for Plasma-Enhanced ALD (PEALD) of SiO₂:

The following is a representative protocol for the deposition of SiO₂ thin films using TDMAS in a PEALD system.[5]

System: Oxford Instruments OpAL PEALD reactor Precursors:

-

Silicon Precursor: this compound (TDMAS)

-

Oxidant: Oxygen (O₂) plasma

Deposition Parameters:

-

Substrate Temperature: 150 °C[5]

-

TDMAS Pulse: 20 ms (B15284909) pulse with 30 sccm Argon carrier gas.[5]

-

Purge: 8 seconds with 30 sccm Argon flow.[5]

-

Oxygen Plasma: 100 sccm O₂ flow, 250 W plasma power, for a duration of 6-18 seconds.[5]

-

Reactor Pressure: 170-190 mTorr during TDMAS pulse, 260-270 mTorr during plasma exposure.[5]

ALD Cycle:

-

Introduce TDMAS into the reactor chamber. It chemisorbs onto the substrate surface.

-

Purge the chamber with an inert gas to remove unreacted TDMAS and byproducts.

-

Introduce oxygen plasma to react with the adsorbed TDMAS layer, forming a layer of SiO₂ and volatile byproducts.

-

Purge the chamber again to remove byproducts.

-

Repeat the cycle to achieve the desired film thickness.

Caption: PEALD workflow for SiO₂ deposition using TDMAS.

Reaction Mechanism with Ozone:

In thermal ALD, ozone (O₃) is often used as the oxidant. The reaction mechanism involves the dissociative adsorption of TDMAS on hydroxylated surfaces.[6][10]

-

TDMAS Adsorption: The Si-H bond in TDMAS reacts with surface hydroxyl (-OH) groups, leading to the attachment of the Si(N(CH₃)₂)₃ moiety to the surface and the release of H₂.

-

Ligand Exchange: The dimethylamino ligands can also react with surface -OH groups, releasing dimethylamine.

-

Ozone Pulse: Ozone is introduced and reacts with the remaining dimethylamino groups and the Si-H bond, forming a silicon oxide layer and regenerating surface hydroxyl groups for the next cycle.

Chemical Vapor Deposition (CVD)

TDMAS is also utilized in low-pressure CVD (LPCVD) to deposit silicon nitride films, typically by reacting it with ammonia (B1221849) (NH₃).[2] The growth kinetics are dependent on factors such as deposition temperature, total pressure, and the ratio of NH₃ to TDMAS flow rates. Stoichiometric Si₃N₄ films with low carbon content can be achieved under optimized conditions.

Conclusion

This compound is a key enabling material in the fabrication of advanced electronic devices. Its well-characterized properties and versatile reactivity make it an excellent precursor for the deposition of high-quality silicon-containing thin films at low temperatures. This guide has provided a comprehensive overview of its properties, synthesis, handling, and applications, with a focus on detailed experimental protocols for its use in ALD. As the demand for smaller and more efficient electronic components continues to grow, the importance of precursors like TDMAS in advanced manufacturing processes is expected to increase. Proper understanding of its chemistry and safe handling procedures are paramount for its successful implementation in research and industrial settings.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | [gelest.com]

- 3. CN113797568A - Synthesis device and synthesis method of electronic grade tri (dimethylamino) silane - Google Patents [patents.google.com]

- 4. Less Energetic Routes for the Production of SiOx Films from this compound by Plasma Enhanced Atomic Layer Deposition [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Area-Selective Atomic Layer Deposition of ZnO on Si\SiO2 Modified with Tris(dimethylamino)methylsilane - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. CN103172653A - Preparation method of tri(dimethylamino) silicane - Google Patents [patents.google.com]

- 11. pubs.aip.org [pubs.aip.org]

- 12. This compound | 3DMAS | C6H19N3Si - Ereztech [ereztech.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. bibliosearch.polimi.it [bibliosearch.polimi.it]

- 15. Low pressure chemical vapor deposition of silicon nitride using the environmentally friendly this compound precursor | Journal of Materials Research | Cambridge Core [cambridge.org]

An In-depth Technical Guide to the Solubility of Tris(dimethylamino)silane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Tris(dimethylamino)silane in organic solvents. Due to the compound's reactivity, this guide also emphasizes its compatibility with different solvent types and outlines detailed experimental protocols for solubility determination under controlled conditions.

Executive Summary

This compound, a key precursor in semiconductor manufacturing and a reagent in organic synthesis, is a colorless to light yellow liquid.[1][2][3] Its utility is significantly influenced by its solubility and reactivity. This document consolidates available data on its solubility in organic solvents, provides a detailed account of its chemical reactivity that dictates solvent choice, and presents a generalized experimental workflow for its application in thin-film deposition. While precise quantitative solubility data is not widely published, qualitative assessments and an understanding of its chemical nature provide a strong basis for its effective use.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling and use in various applications.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C6H19N3Si |

| Molecular Weight | 161.32 g/mol |

| Appearance | Colorless to light yellow liquid[1][2][3] |

| Melting Point | -90 °C |

| Boiling Point | 142-148 °C |

| Density | 0.838 g/mL at 25 °C |

Solubility in Organic Solvents

This compound is generally soluble in a range of aprotic organic solvents.[4] The principle of "like dissolves like" suggests its miscibility with solvents of similar polarity. However, due to its high reactivity, the choice of solvent is critical.

Qualitative Solubility

Based on available literature, this compound is soluble in common aprotic organic solvents.[4] This includes ethereal and aromatic hydrocarbon solvents. A qualitative summary of its expected solubility is provided in Table 2.

Table 2: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Expected Solubility | Rationale and Remarks |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble | Aprotic and can solvate the molecule. Ether is explicitly mentioned as a suitable solvent.[4] |

| Hydrocarbons | Hexane, Toluene, Benzene | Soluble | Non-polar and aprotic. Benzene is explicitly mentioned as a suitable solvent.[4] |

| Chlorinated Solvents | Dichloromethane, Chloroform | Likely Soluble | Generally good solvents for a wide range of organic compounds. However, compatibility should be verified as some amines can react with chlorinated solvents.[5] |

Reactivity and Incompatible Solvents

This compound reacts violently with water and is sensitive to moisture.[6][7][8] It is also incompatible with protic solvents such as alcohols, as well as acids and strong oxidizing agents.[8] This reactivity is due to the presence of the Si-N bonds, which are susceptible to hydrolysis, and the Si-H bond. The reaction with water liberates flammable gases and dimethylamine.[7] Therefore, all solvents must be rigorously dried before use.

Experimental Protocols

Due to the absence of published quantitative solubility data, the following section details a robust protocol for determining the solubility of this compound in an organic solvent of interest. This protocol is designed to account for its moisture and air sensitivity.

General Protocol for Solubility Determination of Moisture-Sensitive Compounds

This procedure outlines the steps to determine the solubility of a moisture-sensitive compound like this compound at a specific temperature.

Materials:

-

This compound

-

Anhydrous organic solvent of interest

-

Inert gas (e.g., Argon or Nitrogen)

-

Schlenk line or glovebox

-

Septa-sealed vials or Schlenk flasks

-

Gas-tight syringes

-

Magnetic stirrer and stir bars

Procedure:

-

Preparation: All glassware must be oven-dried and cooled under a stream of inert gas. The solvent must be anhydrous.

-

Inert Atmosphere: Conduct all manipulations under an inert atmosphere using either a Schlenk line or a glovebox.

-

Solvent Addition: Add a precise volume of the anhydrous solvent to a tared vial or flask.

-

Solute Addition: While stirring, add small, known volumes or weights of this compound to the solvent.

-

Observation: After each addition, allow the solution to stir for a sufficient time to ensure dissolution. Observe the solution for any signs of undissolved material (e.g., cloudiness, separate phase).

-

Endpoint Determination: The solubility is reached when the addition of a small amount of this compound results in a persistently cloudy solution or the formation of a second phase that does not disappear upon further stirring.

-

Quantification: Calculate the solubility based on the total amount of this compound dissolved in the known volume of solvent before the saturation point was reached.

Application Workflow: Atomic Layer Deposition (ALD)

This compound is a widely used precursor for the deposition of silicon-containing thin films, such as silicon oxide (SiO₂) and silicon nitride (SiNₓ), via Atomic Layer Deposition (ALD). The following diagram illustrates a typical ALD cycle for depositing SiO₂ using this compound and an oxygen source (e.g., ozone or an oxygen plasma).

Caption: A typical Atomic Layer Deposition (ALD) cycle for SiO₂ using this compound.

Conclusion

This compound is a valuable compound with well-established applications in materials science. Its solubility in aprotic organic solvents like ethers and hydrocarbons is a key enabling property. However, its high reactivity towards water and other protic species necessitates careful handling and the use of anhydrous conditions. While quantitative solubility data remains elusive in public literature, the qualitative understanding and the experimental protocols provided in this guide offer a solid foundation for its successful application in research and development. The workflow for its use in ALD highlights a major industrial application where its properties as a precursor are leveraged for the precise manufacturing of thin films.

References

- 1. This compound | 3DMAS | C6H19N3Si - Ereztech [ereztech.com]

- 2. This compound, 3DMAS-SINOCOMPOUND [en.sinocompound.com]

- 3. strem.com [strem.com]

- 4. Page loading... [guidechem.com]

- 5. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 6. gelest.com [gelest.com]

- 7. ereztech.com [ereztech.com]

- 8. gelest.com [gelest.com]

An In-depth Technical Guide to the NMR and FTIR Spectra of Tris(dimethylamino)silane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectral properties of Tris(dimethylamino)silane (TDMAS). Due to the limited availability of published spectra for this specific compound, this guide synthesizes data from related structures and spectroscopic principles to offer a robust predictive analysis. It includes detailed experimental protocols for acquiring spectra for air-sensitive liquid compounds and workflows for spectral interpretation.

Predicted Spectroscopic Data of this compound

The structural formula of this compound is ((CH₃)₂N)₃SiH. The following tables summarize the predicted chemical shifts for ¹H and ¹³C NMR spectroscopy and the expected absorption bands in the FTIR spectrum.

Predicted NMR Spectral Data

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Integration (for ¹H) | Assignment |

| ¹H | ~2.5 - 2.7 | Singlet | 18H | -N(CH ₃)₂ |

| ¹H | ~4.5 - 4.8 | Septet | 1H | Si-H |

| ¹³C | ~38 - 40 | - | - | -N(C H₃)₂ |

Note: Predicted chemical shifts are based on known values for similar dimethylaminosilane compounds and general principles of NMR spectroscopy. The actual experimental values may vary depending on the solvent and other experimental conditions.

Predicted FTIR Spectral Data

Table 2: Predicted FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity | Notes |

| ~2970-2800 | C-H stretch | Strong | Typical for methyl groups. |

| ~2280-2080 | Si-H stretch | Strong | This is a highly characteristic and often clean region for silanes[1]. |

| ~1470-1440 | C-H bend | Medium | Asymmetric and symmetric bending of the methyl groups. |

| ~1260 | Si-CH₃ symmetric bend | Medium | While not directly a Si-CH₃, the Si-N-C linkage may show bands in this region. |

| ~950-920 | Si-N stretch | Strong | Characteristic for aminosilanes[1]. |

Experimental Protocols

Given that this compound is a liquid that can be sensitive to air and moisture, specific handling and experimental procedures are required to obtain high-quality NMR and FTIR spectra.

NMR Spectroscopy Protocol (for Air-Sensitive Liquids)

-

Sample Preparation (inside a glovebox or using a Schlenk line):

-

Dry an NMR tube and cap in an oven at >100 °C for at least 2 hours and then cool under a stream of inert gas (e.g., nitrogen or argon).

-

In the inert atmosphere, add approximately 0.6 mL of a dry, deuterated solvent (e.g., CDCl₃ or C₆D₆) to the NMR tube.

-

Add 1-5 µL of this compound to the solvent in the NMR tube using a microliter syringe.

-

Cap the NMR tube securely.

-

If a Schlenk line is used, the sample can be freeze-pump-thawed to remove any dissolved oxygen, which can affect spectral resolution[2].

-

-

Instrument Setup and Data Acquisition:

-

Insert the sealed NMR tube into the NMR spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and spectral resolution.

-

Acquire the ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans will be required.

-

FTIR Spectroscopy Protocol (for Air-Sensitive Liquids)

-

Sample Preparation (using a liquid cell in an inert atmosphere):

-

Use a demountable liquid cell with infrared-transparent windows (e.g., KBr or NaCl). Ensure the windows and cell are thoroughly dried.

-

In a glovebox or under a flow of inert gas, place a small drop of this compound onto one of the salt plates.

-

Place the second salt plate on top, gently spreading the liquid into a thin film.

-

Assemble the cell and tighten the screws to create a seal.

-

-

Instrument Setup and Data Acquisition:

-

Place the sealed liquid cell in the sample compartment of the FTIR spectrometer.

-

Collect a background spectrum of the empty, sealed cell.

-

Collect the sample spectrum. Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a high-quality spectrum.

-

The final spectrum should be presented in terms of absorbance or transmittance versus wavenumber (cm⁻¹).

-

Visualization of Workflows and Interpretive Logic

The following diagrams, created using the DOT language, illustrate the experimental workflows for NMR and FTIR analysis and the logical process for interpreting the resulting spectra.

References

Unlocking Nanoscale Potential: A Technical Guide to Tris(dimethylamino)silane for Advanced Applications

An in-depth exploration of the synthesis, properties, and cutting-edge applications of Tris(dimethylamino)silane (TDMAS) in nanotechnology, providing researchers, scientists, and drug development professionals with a comprehensive resource for leveraging this versatile precursor in the development of next-generation materials and devices.

This compound, a volatile organosilicon compound, has emerged as a critical precursor in the nanotechnology sector, primarily for the deposition of high-quality, ultra-thin films of silicon-based materials. Its unique chemical properties, including high reactivity and thermal stability, enable the precise, layer-by-layer growth of materials such as silicon dioxide (SiO₂) and silicon nitride (SiN) at low temperatures.[1][2][3] This technical guide delves into the core applications of TDMAS in nanotechnology, with a focus on its role in creating conformal coatings for nanomaterials, and the subsequent functionalization of these coatings for applications in drug delivery and biosensing.

Key Properties and Advantages of this compound

This compound ([(CH₃)₂N]₃SiH), also known as TDMAS, is a colorless liquid with a high vapor pressure, making it an ideal precursor for vapor deposition techniques like Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD).[3][4] Its primary advantages in nanotechnology applications include:

-

Low-Temperature Deposition: TDMAS facilitates the deposition of thin films at temperatures significantly lower than traditional methods, making it compatible with temperature-sensitive substrates, including polymers and biological materials.[2]

-

High Conformality: ALD processes using TDMAS can produce highly conformal coatings on complex, three-dimensional nanostructures, ensuring uniform coverage and functionality.

-

Precise Thickness Control: The self-limiting nature of ALD reactions with TDMAS allows for atomic-level control over film thickness, which is crucial for the fabrication of nanoscale devices.

-

Versatility: TDMAS can be used with various co-reactants, such as ozone, hydrogen peroxide, and plasma, to deposit a range of silicon-based materials with tailored properties.[5][6][7]

Core Application: Conformal Coatings for Nanomaterials

A significant application of TDMAS in nanotechnology is the deposition of ultra-thin, conformal coatings of SiO₂ and SiN on a variety of nanomaterials. These coatings can impart new functionalities, improve stability, and enhance the biocompatibility of the underlying nanostructures.

Silicon Dioxide (SiO₂) Coatings

ALD of SiO₂ using TDMAS is a well-established process, often employing ozone (O₃) or hydrogen peroxide (H₂O₂) as the oxygen source.[5][6][8] The resulting silica (B1680970) films are known for their excellent dielectric properties, chemical inertness, and biocompatibility.[9][10]

Table 1: Process Parameters for SiO₂ Atomic Layer Deposition using TDMAS

| Co-reactant | Deposition Temperature (°C) | TDMAS Pulse Time (s) | Co-reactant Pulse Time (s) | Purge Time (s) | Growth per Cycle (Å/cycle) | Refractive Index | Reference |

| Ozone (O₃) | 80 | 0.05 | 0.2 | 13 | ~0.5 | ~1.52 | [11] |

| Ozone (O₃) | 100 | 0.05 | 0.2 | 13 | ~0.7 | ~1.48 | [11] |

| Ozone (O₃) | 120 | 0.05 | 0.2 | 13 | ~0.8 | ~1.45 | [11] |

| Ozone (O₃) | 350 | 0.03 | 0.2 | 10 | ~1.15 | ~1.44 | [11] |

| Hydrogen Peroxide (H₂O₂) | 150 | - | - | - | 0.8 | - | [7] |

| Hydrogen Peroxide (H₂O₂) | 250 | - | - | - | 1.0 | - | [7] |

| Hydrogen Peroxide (H₂O₂) | 350 | - | - | - | 1.2 | - | [7] |

| Hydrogen Peroxide (H₂O₂) | 450 | - | - | - | 1.5 | - | [7] |

| Hydrogen Peroxide (H₂O₂) | 550 | - | - | - | 1.8 | - | [7] |

Note: Specific pulse and purge times can vary depending on the reactor geometry and process conditions. The data presented provides a general overview from cited literature.

Silicon Nitride (SiN) Coatings

Plasma-enhanced atomic layer deposition (PEALD) is commonly used to deposit SiN films from TDMAS, often with a nitrogen or ammonia (B1221849) plasma.[4][7] SiN coatings are valued for their high hardness, excellent barrier properties, and biocompatibility, making them suitable for a range of biomedical applications.[4][11][12]

Table 2: Process Parameters and Properties of SiN Plasma-Enhanced ALD using Aminosilane (B1250345) Precursors

| Precursor | Co-reactant | Deposition Temperature (°C) | Growth per Cycle (Å/cycle) | Film Density (g/cm³) | Wet Etch Rate (nm/min in 100:1 HF) | Reference |

| TDMAS | N₂/H₂ Plasma | 350 | - | 2.4 | < 1 | |

| BTBAS | N₂ Plasma | 400 | - | 2.8 | 0.2 | |

| CSN-2 | N₂ Plasma | 200-500 | ~0.38 | - | - | [7] |

| DIPAS | N₂ Plasma | 200 | ~0.83 - 1 | - | - | [13] |

Note: This table includes data for other aminosilane precursors for comparison, as they are often discussed in conjunction with TDMAS for SiN deposition.

Experimental Protocols

Protocol 1: Atomic Layer Deposition of SiO₂ using TDMAS and Ozone

This protocol describes a typical thermal ALD process for depositing SiO₂ thin films.

-

Substrate Preparation: The substrate (e.g., silicon wafer, nanoparticles on a support) is loaded into the ALD reactor. For consistent growth, a pre-treatment with an oxygen plasma or ozone can be performed to ensure a hydroxylated surface.

-

Deposition Cycle:

-

Step 1: TDMAS Pulse: this compound vapor is pulsed into the reactor chamber. The TDMAS molecules react with the hydroxyl (-OH) groups on the substrate surface in a self-limiting reaction.

-

Step 2: Purge: The reactor is purged with an inert gas (e.g., nitrogen or argon) to remove any unreacted TDMAS and gaseous byproducts.

-

Step 3: Ozone Pulse: Ozone (O₃) is pulsed into the reactor. It reacts with the surface-adsorbed TDMAS species, removing the dimethylamino ligands and forming a silica layer, while regenerating a hydroxylated surface.

-

Step 4: Purge: The reactor is again purged with an inert gas to remove unreacted ozone and byproducts.

-

-

Film Growth: Steps 1-4 are repeated for the desired number of cycles to achieve the target film thickness. The growth per cycle is dependent on the deposition temperature.[11][14]

Protocol 2: Plasma-Enhanced Atomic Layer Deposition of SiN using TDMAS

This protocol outlines a typical PEALD process for depositing SiN films.

-

Substrate Preparation: The substrate is placed in the PEALD reactor chamber.

-

Deposition Cycle:

-

Step 1: TDMAS Pulse: TDMAS vapor is introduced into the chamber and adsorbs onto the substrate surface.

-

Step 2: Purge: The chamber is purged with an inert gas to remove non-adsorbed TDMAS molecules.

-

Step 3: Plasma Exposure: A remote plasma, typically nitrogen (N₂) or a mixture of nitrogen and hydrogen (N₂/H₂), is ignited. The reactive species from the plasma interact with the adsorbed TDMAS layer, converting it into silicon nitride.

-

Step 4: Purge: A final purge step removes any remaining reactants and byproducts.

-

-

Film Growth: The cycle is repeated to build up the SiN film to the desired thickness.

Applications in Drug Delivery and Biosensing

The ability of TDMAS to create highly conformal, biocompatible, and chemically functionalizable coatings makes it a valuable tool for advancing drug delivery systems and biosensor technologies.

Enhancing Drug Delivery Systems

TDMAS-derived SiO₂ and SiN coatings can be applied to various drug delivery vehicles, such as nanoparticles and microneedles, to improve their performance.[1][15][16][17][18]

-

Controlled Release: Porous silica coatings created using TDMAS can be loaded with therapeutic agents, and the surface chemistry can be modified to control the release kinetics.[2]

-

Improved Biocompatibility: A thin, inert silica or silicon nitride layer can encapsulate drug-loaded nanoparticles, reducing potential toxicity and improving their stability in biological environments.[3][10][19]

-

Targeted Delivery: The surface of the TDMAS-derived coating can be functionalized with targeting ligands (e.g., antibodies, peptides) to direct the drug carrier to specific cells or tissues.[20][21]

Fabricating Advanced Biosensors

TDMAS is instrumental in the fabrication of highly sensitive biosensors, particularly those based on field-effect transistors (FETs).[22][23][24][25]

-

Dielectric Layer Deposition: In FET-based biosensors, a high-quality, ultra-thin dielectric layer is essential for sensitive detection. TDMAS allows for the deposition of uniform SiO₂ layers with precise thickness control, which act as the gate dielectric.[22][25]

-

Surface Functionalization: The silica surface can be readily functionalized using well-established silane (B1218182) chemistry to immobilize biorecognition elements such as antibodies, enzymes, or DNA.[26][27][28] The binding of the target analyte to these bioreceptors then modulates the electrical characteristics of the FET, enabling detection.

Characterization of TDMAS-Derived Films

A suite of characterization techniques is employed to analyze the properties of thin films deposited using TDMAS.[12][29][30][31][32]

Table 3: Common Characterization Techniques for TDMAS-Derived Thin Films

| Technique | Information Obtained |

| Ellipsometry | Film thickness and refractive index. |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical bonding states. |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Presence of functional groups and chemical bonds. |

| Atomic Force Microscopy (AFM) | Surface morphology and roughness. |

| Transmission Electron Microscopy (TEM) | Film conformality, thickness, and microstructure on nanostructures. |

| X-ray Reflectivity (XRR) | Film density, thickness, and roughness. |

Conclusion

This compound is a powerful and versatile precursor that is enabling significant advancements in nanotechnology. Its ability to facilitate the low-temperature, conformal deposition of high-quality silicon dioxide and silicon nitride thin films is being harnessed to create more effective drug delivery systems and more sensitive biosensors. As research in these fields continues to progress, the demand for precise and reliable nanomaterial fabrication and modification techniques will undoubtedly grow, further solidifying the importance of TDMAS as a key enabling material. This guide provides a foundational understanding for researchers and professionals looking to explore the vast potential of this compound in their respective fields.

References

- 1. researchgate.net [researchgate.net]

- 2. news-medical.net [news-medical.net]

- 3. Improved biocompatibility and pharmacokinetics of silica nanoparticles by means of a lipid coating: a multimodality investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. avsconferences.org [avsconferences.org]

- 5. bibliosearch.polimi.it [bibliosearch.polimi.it]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. seas.upenn.edu [seas.upenn.edu]

- 9. A Systematic Review on the Hazard Assessment of Amorphous Silica Based on the Literature From 2013 to 2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biocompatibility Analysis of Bio-Based and Synthetic Silica Nanoparticles during Early Zebrafish Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ALD_Recipes [seas.upenn.edu]

- 12. espublisher.com [espublisher.com]

- 13. swb.skku.edu [swb.skku.edu]

- 14. researchgate.net [researchgate.net]

- 15. Multifunctional Nanomedicine with Silica: Role of Silica in Nanoparticles for Theranostic, Imaging, and Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Microneedle Coating Techniques for Transdermal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. biomedres.us [biomedres.us]

- 20. Efficient delivery of anticancer drugs using functionalized-Ag-decorated Fe3O4@SiO2 nanocarrier with folic acid and β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. A dielectric-modulated field-effect transistor for biosensing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Dielectric Modulated Doping-Less Tunnel Field-Effect Transistor, a Novel Biosensor Based on Cladding Layer Concept | Semantic Scholar [semanticscholar.org]

- 24. mdpi.com [mdpi.com]

- 25. BJNANO - Recent progress on field-effect transistor-based biosensors: device perspective [beilstein-journals.org]

- 26. A surface modification strategy on silicon nitride for developing biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Facile Conjugation of Biomolecules onto Surfaces via Mussel Adhesive Protein Inspired Coatings - PMC [pmc.ncbi.nlm.nih.gov]

- 28. The Role of Surface Chemistry in the Efficacy of Protein and DNA Microarrays for Label-Free Detection: An Overview [mdpi.com]

- 29. researchgate.net [researchgate.net]

- 30. irjhis.com [irjhis.com]

- 31. researchgate.net [researchgate.net]

- 32. Nanoscale Cross-Sectional Characterization of Thin Layers in Material Assemblies | MDPI [mdpi.com]

Methodological & Application

Application Notes and Protocols for Low-Temperature Atomic Layer Deposition of SiO₂ Using Tris(dimethylamino)silane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the low-temperature atomic layer deposition (ALD) of high-quality silicon dioxide (SiO₂) thin films using Tris(dimethylamino)silane (TDMAS) as the silicon precursor. This process is critical for a variety of applications, including gate dielectrics in microelectronics, encapsulation layers for sensitive devices, and surface modification in drug delivery systems.

Introduction

This compound, SiH(N(CH₃)₂)₃ (TDMAS), is a volatile and thermally stable organosilicon compound that has emerged as a key precursor for the deposition of silicon-containing thin films.[1] Its high reactivity and suitable vapor pressure make it an excellent candidate for ALD processes, enabling the growth of conformal SiO₂ films at temperatures significantly lower than traditional chemical vapor deposition (CVD) methods. Low-temperature deposition is crucial for applications involving thermally sensitive substrates, such as polymers and biological materials.

The ALD of SiO₂ using TDMAS typically involves sequential, self-limiting surface reactions with an oxygen source, most commonly ozone (O₃) or hydrogen peroxide (H₂O₂). The choice of the co-reactant significantly influences the deposition process and the resulting film properties.

Deposition Chemistry

The ALD of SiO₂ from TDMAS and an oxygen source proceeds in a cyclical manner, with each cycle consisting of two half-reactions separated by inert gas purges.

Using Ozone (O₃) as the Co-reactant:

The process with ozone is favored for its effectiveness in removing hydroaminocarbon adsorbates at low temperatures.[2][3] The TDMAS molecule preferentially adsorbs on hydroxyl (-OH) sites on the substrate surface.[2][3]

-

Half-reaction A: The TDMAS precursor is pulsed into the reactor and reacts with the hydroxylated surface, releasing dimethylamine (B145610) as a byproduct.

-

Half-reaction B: Ozone is pulsed into the reactor, oxidizing the adsorbed TDMAS fragments and removing remaining ligands, resulting in the formation of a SiO₂ layer and regenerating the hydroxylated surface for the next cycle.[2][3]

Using Hydrogen Peroxide (H₂O₂) as the Co-reactant:

While initial studies explored water (H₂O) as the oxidant, it was found to be inefficient at removing Si-H* surface species from TDMAS.[4][5][6] Hydrogen peroxide is a more effective oxidant for this purpose.[4][5][6]

-

Half-reaction A: TDMAS reacts with the surface hydroxyls.

-

Half-reaction B: H₂O₂ is introduced to oxidize the surface species, remove the Si-H* groups, and regenerate the -OH termination. Complete removal of Si-H* species is typically achieved at temperatures above 450 °C.[4][5][6]

Quantitative Data Summary

The following tables summarize key quantitative data for the ALD of SiO₂ using TDMAS with both ozone and hydrogen peroxide as co-reactants.

Table 1: Process Parameters and Growth Rates for TDMAS-based SiO₂ ALD

| Co-reactant | Deposition Temperature (°C) | Growth per Cycle (Å/cycle) | Precursor Pulse (s) | Co-reactant Pulse (s) | Purge Time (s) | Reference |

| Ozone (O₃) | 100 | - | - | - | - | [2] |

| Ozone (O₃) | 200 | - | - | - | - | [2] |

| Ozone (O₃) | 250 | 0.04 | 2-4 | 1-4 | 4-24 | [7] |

| Ozone (O₃) | 300 | - | - | - | - | [2] |

| Ozone (O₃) | 350 | 0.05 | 2-4 | 1-4 | 4-24 | [7] |

| Ozone (O₃) | 400 | 0.055 | 2-4 | 1-4 | 4-24 | [7] |

| Hydrogen Peroxide (H₂O₂) | 150 | 0.8 | - | - | - | [4][5] |

| Hydrogen Peroxide (H₂O₂) | 250 | - | - | - | - | [4] |

| Hydrogen Peroxide (H₂O₂) | 450 | - | - | - | - | [4] |

| Hydrogen Peroxide (H₂O₂) | 550 | 1.8 | - | - | - | [4][5] |

Table 2: Properties of ALD SiO₂ Films Grown Using TDMAS

| Co-reactant | Deposition Temperature (°C) | Film Property | Value | Reference |

| Ozone (O₃) | 100, 200, 300 | Breakdown Electric Field | 6-10 MV/cm (for films <3.5 nm) | [2] |

| Ozone (O₃) | 250 | Carbon Impurity | Higher than BDMAS precursor | [8] |

| Hydrogen Peroxide (H₂O₂) | 150-550 | Conformality | High on ZrO₂ nanoparticles | [4][5] |

Experimental Protocols

The following are generalized protocols for the ALD of SiO₂ using TDMAS. The specific pulse and purge times will need to be optimized for the particular ALD reactor being used.

Protocol 1: Low-Temperature ALD of SiO₂ using TDMAS and Ozone

This protocol is suitable for depositions at temperatures ranging from 100 to 400°C.

1. Substrate Preparation:

- Clean the substrate using a standard procedure appropriate for the material (e.g., sonication in acetone (B3395972) and isopropanol (B130326) for silicon wafers).

- Perform a pre-deposition bake at a temperature higher than the deposition temperature to remove any adsorbed moisture.

- An in-situ plasma clean or a brief exposure to ozone can be used to ensure a well-hydroxylated starting surface.

2. ALD System Preparation:

- Heat the TDMAS precursor to a temperature that provides adequate vapor pressure (typically held at room temperature).[4] Heat the precursor delivery lines to prevent condensation (e.g., 50°C).[4]

- Set the substrate temperature to the desired deposition temperature (e.g., 250°C).

- Set the reactor pressure (e.g., 200 Pa).[7]

- Flow a continuous stream of inert carrier gas (e.g., N₂ or Ar) through the reactor.

3. ALD Cycle:

- Step 1: TDMAS Pulse: Introduce TDMAS vapor into the reactor for a duration sufficient to saturate the substrate surface (e.g., 2-4 seconds).[7]

- Step 2: Purge 1: Purge the reactor with the inert carrier gas to remove any unreacted TDMAS and byproducts (e.g., 4-8 seconds).[7]

- Step 3: Ozone Pulse: Introduce ozone into the reactor for a duration sufficient to completely react with the adsorbed precursor layer (e.g., 1-4 seconds).[7]

- Step 4: Purge 2: Purge the reactor with the inert carrier gas to remove any unreacted ozone and byproducts (e.g., 8-24 seconds).[7]

4. Deposition Termination:

- Repeat the ALD cycle until the desired film thickness is achieved.

- After the final cycle, cool the substrate under a continuous flow of inert gas.

Protocol 2: ALD of SiO₂ using TDMAS and Hydrogen Peroxide